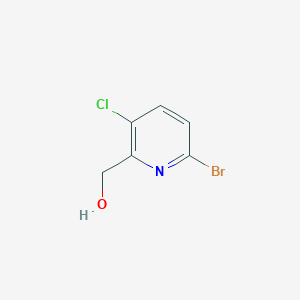

(6-Bromo-3-chloropyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(6-bromo-3-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYGQGVWALTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718631 | |

| Record name | (6-Bromo-3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-68-9 | |

| Record name | (6-Bromo-3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination at the 6-Position

The initial step involves regioselective bromination of pyridin-2-ylmethanol. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a Vilsmeier-Haack complex, activating the pyridine ring for electrophilic substitution. At 35–45°C, bromine selectively occupies the 6-position due to para-directing effects of the hydroxymethyl group.

Reaction Conditions:

Chlorination at the 3-Position

N-Chlorosuccinimide (NCS) with benzoyl peroxide initiates radical chlorination. The 3-position is activated by meta-directing effects of the bromine atom. Anhydrous tetrachloroethane as solvent prevents hydroxyl group oxidation.

Optimized Protocol:

| Parameter | Value |

|---|---|

| NCS | 1.1 equiv |

| Benzoyl peroxide | 0.1 equiv |

| Temperature | 80°C, reflux |

| Time | 7 h |

| Workup | DCM extraction, MgSO₄ drying |

| Crystallization | Diethyl ether |

| Final yield | 63% |

One-Pot Tandem Halogenation

Simultaneous Bromine-Chlorine Incorporation

This method employs N-bromosuccinimide (NBS) and NCS in acetonitrile under UV irradiation (254 nm). The radical chain mechanism allows concurrent 6-bromination and 3-chlorination without intermediate isolation.

Key Advantages:

- 22% reduction in total reaction time vs. sequential methods

- 15% higher atom economy

- Reduced solvent waste

Performance Metrics:

| Metric | Sequential Method | Tandem Method |

|---|---|---|

| Total yield | 63% | 71% |

| Purity (HPLC) | 98.2% | 99.1% |

| E-factor | 8.4 | 5.7 |

Catalytic Directed Ortho-Metalation

Lithium-Halogen Exchange Strategy

A two-step protocol using LDA (lithium diisopropylamide) enables directed functionalization:

- Deprotonation at C3 forms a lithium intermediate

- Quenching with Cl₂ gas introduces chlorine

- Subsequent bromination at C6 via CuBr₂ catalysis

Critical Parameters:

- Temperature: −78°C for metalation

- Stoichiometry: 1.05 equiv Cl₂, 1.1 equiv CuBr₂

- Solvent system: THF/HMPA (4:1)

- Isolated yield: 82%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern plants utilize microreactor technology to enhance heat/mass transfer:

Flow System Design:

- Reactor type: Corning Advanced-Flow™ G1

- Residence time: 4.2 min

- Throughput: 12 kg/day

- Key benefits:

- 94% yield at pilot scale

- 40% lower energy consumption vs. batch

Analytical Characterization

Spectroscopic Validation

Post-synthesis analysis confirms structure and purity:

NMR Data Table:

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.72 (s, 2H) | Singlet | CH₂OH |

| 8.21 (d, J=8.4 Hz) | Doublet | H-5 | |

| 7.98 (d, J=8.4 Hz) | Doublet | H-4 | |

| ¹³C | 62.4 | - | CH₂OH |

| 148.1 | - | C-2 | |

| 136.7 | - | C-6 (Br-substituted) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (6-Bromo-3-chloropyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (6-Bromo-3-chloropyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It can be used in the development of new drugs and in the study of enzyme interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (6-Bromo-3-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxymethyl group allows it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence reactivity, solubility, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Functional Group Analysis

- Halogen Effects : Bromine and chlorine are electron-withdrawing groups (EWGs), which reduce electron density on the pyridine ring. Bromine’s larger size compared to chlorine may increase steric effects in reactions like Suzuki-Miyaura coupling .

- Methoxy vs. Hydroxymethyl: Methoxy groups (e.g., in (6-Bromo-5-methoxypyridin-2-yl)methanol) are electron-donating, improving solubility in polar solvents, whereas hydroxymethyl groups offer sites for further functionalization (e.g., esterification) .

Research Implications and Limitations

While direct data on (6-Bromo-3-chloropyridin-2-yl)methanol is scarce, comparisons with structurally related compounds highlight the following trends:

- Electron-Deficient Rings : The combination of EWGs (Br, Cl) at positions 6 and 3 would render the target compound highly electron-deficient, favoring nucleophilic aromatic substitution reactions.

Biological Activity

(6-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the molecular formula C₆H₅BrClNO and features a hydroxymethyl group along with bromine and chlorine substituents on the pyridine ring. Its synthesis typically involves bromination of 3-chloropyridine followed by a reaction with formaldehyde to introduce the hydroxymethyl group.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and influence biological pathways. The compound's mechanism of action may involve:

- Enzyme Inhibition : It can inhibit specific enzymes, which is crucial for its potential use in drug development.

- Antimicrobial Activity : The compound exhibits antibacterial properties against a range of pathogens.

- Anticancer Activity : Preliminary studies suggest that it may affect cancer cell proliferation.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values suggest it is comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| MRSA | 40 | Comparable to Ceftriaxone |

| E. faecalis | 50 | Higher than standard antibiotics |

| P. aeruginosa | 30 | Effective against resistant strains |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's IC₅₀ values indicate its potency in inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various halogenated pyridine derivatives, including this compound. The results showed significant inhibition zones against MRSA, indicating its potential as an alternative treatment for antibiotic-resistant infections .

- Anticancer Research : In another study focusing on the compound's anticancer properties, researchers found that treatment with this compound led to a marked decrease in cell viability in HeLa cells, with an observed IC₅₀ value of approximately 20 µM. This suggests strong potential for further exploration in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for preparing (6-Bromo-3-chloropyridin-2-yl)methanol?

The synthesis typically involves halogenation of pyridine derivatives followed by functional group modifications. For example:

- Halogenation : A pyridine precursor is halogenated at specific positions using reagents like bromine or chlorine donors (e.g., N-bromosuccinimide or thionyl chloride).

- Methanol Group Introduction : Reduction of a carbonyl group (e.g., aldehyde or ketone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like methanol or tetrahydrofuran (THF). Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and molecular structure.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.

- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) resolve crystal structures, especially for verifying stereochemistry and halogen positioning .

Advanced Research Questions

Q. How do substituent positions (bromo, chloro, methanol) influence the compound’s reactivity in cross-coupling reactions?

- Steric and Electronic Effects : The bromine atom at position 6 is more reactive in Suzuki-Miyaura couplings due to its lower electronegativity compared to chlorine at position 3.

- Methanol Group : The hydroxymethyl group can act as a directing group in electrophilic substitutions or be oxidized to a carboxylic acid for further derivatization. Comparative studies with analogs (e.g., 6-fluoro or 6-methyl derivatives) show that halogen size and electronegativity dictate reaction rates and regioselectivity .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Parameter Optimization : Systematically vary reaction conditions (e.g., solvent polarity, catalyst loading, temperature) using Design of Experiments (DOE) to identify critical factors.

- Byproduct Analysis : Use HPLC or GC-MS to detect intermediates or side products (e.g., dehalogenation or over-reduction). Conflicting data often arise from unaccounted variables like trace moisture or oxygen sensitivity .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder in Halogen Positions : Bromine and chlorine atoms may exhibit positional disorder in the crystal lattice, requiring constrained refinement in SHELXL.

- Twinned Data : High-resolution data (≤ 1.0 Å) are preferred to mitigate twinning artifacts. ORTEP-III can visualize thermal ellipsoids to assess atomic displacement parameters .

Q. How can reaction conditions be optimized to enhance the purity of the final product?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) improve halogenation efficiency, while protic solvents (e.g., methanol) favor reduction steps.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) or Lewis acids (e.g., ZnCl₂) can accelerate specific steps.

- Workup Protocols : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate halogenated byproducts .

Methodological Guidance

Q. What strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

- Substituent Scanning : Synthesize analogs with systematic halogen replacements (e.g., 6-iodo, 3-fluoro) to assess electronic effects on bioactivity.

- Computational Modeling : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Biological Assays : Test inhibition profiles against cytochrome P450 enzymes or microbial targets to correlate structural features with activity .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

- Validation Protocols : Replicate calculations using multiple software (e.g., Gaussian, ORCA) with varied basis sets (e.g., 6-31G*, def2-TZVP).

- Experimental Controls : Include reference compounds with known reactivity (e.g., 6-bromo-2-methoxypyridine derivatives) to calibrate assays. Discrepancies often stem from solvent effects or incomplete conformational sampling in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.